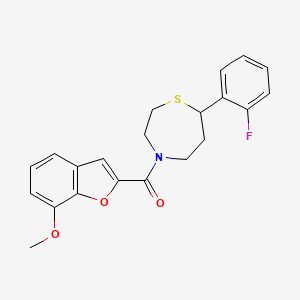

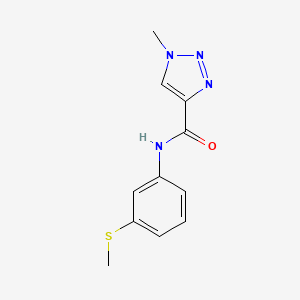

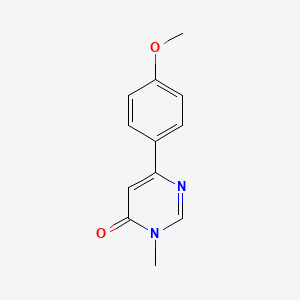

![molecular formula C14H11N3O2S B2731939 3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-94-1](/img/structure/B2731939.png)

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, also known as MTB, is a small molecule drug that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Anticancer Potential

The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on various cancer cell lines, including gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

Mycobacterial Inhibition

Thieno[3,2-d]pyrimidin-4-amines, a class of compounds related to our target molecule, have been explored for their inhibitory effects on mycobacteria. Specifically, they target the mycobacterial oxidative phosphorylation pathway, making them valuable tools for probing bacterial metabolism . These findings could contribute to novel antimycobacterial therapies.

Antibacterial Activity

Novel derivatives containing the thieno[3,2-d]pyrimidine core have demonstrated potent antibacterial activity against Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus species . Their unique chemical scaffold may pave the way for developing new antibiotics.

Cyt-bd Inhibition

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd, a key enzyme involved in bacterial respiration. Although the most potent compound’s IC50 values are promising, further optimization could enhance its effectiveness . Understanding its interaction with bacterial enzymes is crucial for drug development.

Synthetic Routes

Researchers have explored synthetic approaches to thieno[3,2-d]pyrimidine derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These methods provide insights into compound synthesis and modification.

Biological Activities

Thieno[3,2-d]pyrimidines exhibit diverse biological activities, including antiviral, anti-inflammatory, and antitumor effects . Researchers continue to explore their potential in drug discovery and therapeutic applications.

Propriétés

IUPAC Name |

3-methoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-10-4-2-3-9(7-10)13(18)17-12-11-5-6-20-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCZIONHOKRVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

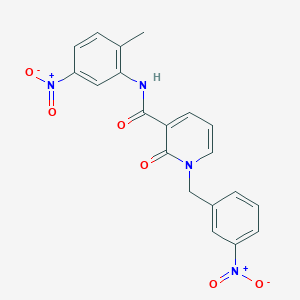

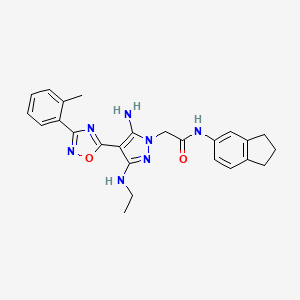

![7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2731858.png)

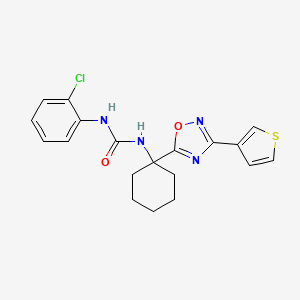

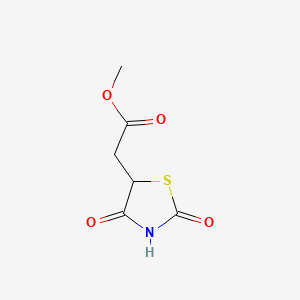

![N-(3,4-dimethylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2731861.png)

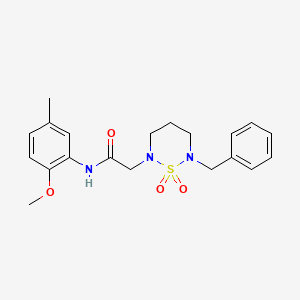

![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2731863.png)

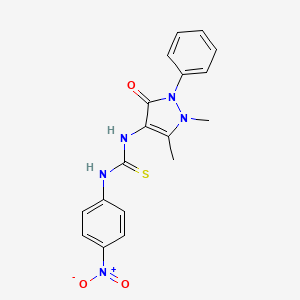

![4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2731876.png)